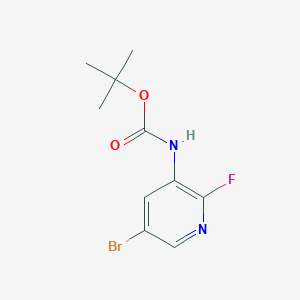![molecular formula C8H6F3NO B13049961 (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a fluorinated organic compound that belongs to the class of dihydrobenzofurans. This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 7 on the benzofuran ring, and an amine group at the 3-position. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting with a suitable precursor, such as a fluorinated phenol, the benzofuran ring is constructed through cyclization reactions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through nucleophilic substitution reactions, often using amine sources like ammonia or primary amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, ammonia
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain trifluoromethyl groups and are used in similar applications.
Pyrazole Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
α-Trifluoromethylstyrenes: Versatile intermediates for the synthesis of complex fluorinated compounds.
Uniqueness
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
(3S)-5,6,7-trifluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H6F3NO/c9-4-1-3-5(12)2-13-8(3)7(11)6(4)10/h1,5H,2,12H2/t5-/m1/s1 |
InChI Key |
ONOKAHLUYBZPFQ-RXMQYKEDSA-N |
Isomeric SMILES |
C1[C@H](C2=CC(=C(C(=C2O1)F)F)F)N |
Canonical SMILES |
C1C(C2=CC(=C(C(=C2O1)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)




![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)








